molecular formula C12H14Cl2FN3 B2477563 N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride CAS No. 2034278-51-6

N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride

Cat. No.: B2477563
CAS No.: 2034278-51-6
M. Wt: 290.16
InChI Key: PLJWMTMHGIYIRZ-UHFFFAOYSA-N
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Description

N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride is a chemical compound for research and development. This dihydrochloride salt form may offer advantages such as improved solubility and stability for experimental handling. The structure of this compound, featuring a pyridine-diamine core, is of significant interest in medicinal chemistry. Similar pyridine-diamine scaffolds are frequently explored in the development of kinase inhibitors . The specific presence of a fluorine atom on the phenyl ring is a common strategy in drug design, as fluorine incorporation can favorably modulate a compound's physicochemical properties, leading to improved permeability, metabolic stability, and oral bioavailability without significantly increasing molecular weight . Researchers are investigating these properties to overcome challenges in early-stage drug candidates. As a building block, it can be used in the synthesis of more complex polycyclic structures for pharmacological evaluation . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate personal protective equipment and refer to the material safety data sheet for safe handling procedures .

Properties

IUPAC Name

2-N-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.2ClH/c1-8-7-9(13)4-5-11(8)16-12-10(14)3-2-6-15-12;;/h2-7H,14H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJWMTMHGIYIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2=C(C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride typically involves the introduction of fluorine and methyl groups into the phenyl ring, followed by the formation of the pyridine-diamine structure. One common method involves the reaction of 4-fluoro-2-methylaniline with pyridine-2,3-diamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Antagonism of Neurokinin Receptors :
Research indicates that compounds related to this structure may serve as potent antagonists for neurokinin receptors, specifically the NK(1) receptor. A study highlighted the discovery of a series of C-phenylpiperazine derivatives, where certain derivatives exhibited high affinity and selectivity towards NK(1) receptors, suggesting that similar pyridine derivatives could be explored for their receptor antagonism properties .

Analgesic Properties :
Compounds with similar structural motifs have shown efficacy in modulating pain pathways. For instance, analogs have demonstrated antagonistic effects on capsaicin-induced pain, indicating that this compound might also possess analgesic properties .

Chemical Synthesis Applications

The compound can be utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Fluorinated Pyridines :
The ability to incorporate fluorine into pyridine structures opens avenues for synthesizing radiolabeled compounds for imaging applications in medical diagnostics. For example, methods involving the direct fluorination of pyridine N-oxides have been developed to yield meta-fluorinated pyridines efficiently. This approach could be adapted to synthesize derivatives like this compound for various applications in pharmaceuticals and radiopharmaceuticals .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
NK(1) Receptor AntagonismIdentified derivatives with high affinity and selectivity; potential for pain management therapies.
Analgesic ActivityDemonstrated efficacy against multiple hTRPV1 activators; suggests broader analgesic applications.
Synthesis MethodsDeveloped efficient routes for fluorination; applicable for producing radiopharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

In contrast, the 4-dimethylaminophenyl analog (–8) has strong electron-donating properties, which may enhance interactions with π-acidic receptors . Methoxy-substituted analogs (–10) exhibit increased polarity, improving aqueous solubility but possibly reducing membrane permeability .

Steric Considerations :

  • The 2-methyl group in the target compound adds steric hindrance compared to the unsubstituted 4-fluorophenyl variant (), which could influence selectivity in enzyme-binding sites.

Biological Relevance: Dihydrochloride salts (common across all analogs) are preferred in drug development due to enhanced solubility and stability . The 4-dimethylaminophenyl derivative () has been explored in photodynamic therapies, whereas methoxy variants (–10) are utilized in hair dyes and agrochemicals .

Biological Activity

N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride is a fluorinated pyridine derivative that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring linked to a phenyl group substituted with a fluorine atom and a methyl group. Its molecular formula is C12H14Cl2FN3C_{12}H_{14}Cl_2FN_3, with a molecular weight of 290.16 g/mol .

PropertyValue
Molecular FormulaC₁₂H₁₄Cl₂FN₃
Molecular Weight290.16 g/mol
CAS Number2034278-51-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's electron-withdrawing properties, which can influence its binding affinity and overall activity .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, studies have suggested its potential as a dual inhibitor targeting c-Met and VEGFR-2 receptor tyrosine kinases, which are significant in cancer progression .

Anticancer Potential

In vitro assays have demonstrated that this compound exhibits notable inhibition against cancer cell proliferation. For example, compounds similar to this one have shown IC50 values in the low micromolar range when tested against various cancer cell lines. The specific IC50 values may vary based on structural modifications and experimental conditions .

Case Studies

  • c-Met and VEGFR-2 Inhibition : A study focusing on related pyridine derivatives showed promising results with IC50 values as low as 0.11 µM for c-Met and 0.19 µM for VEGFR-2, indicating strong inhibitory potential against these targets .
  • Cell Proliferation Assays : Further investigations into the compound's effects on cell lines such as HeLa and HCT116 have revealed significant antiproliferative activity, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated pyridine derivatives.

Compound NameIC50 (µM)Target
This compoundTBDc-Met/VEGFR-2
4-FluoropyridineTBDVarious Enzymes
2-FluoropyridineTBDVarious Enzymes

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